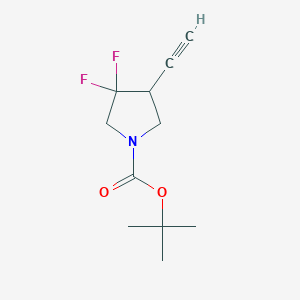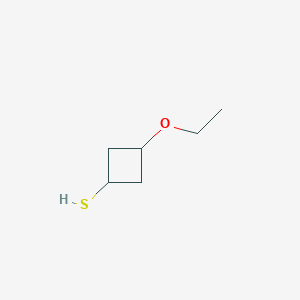
3-Ethoxycyclobutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxycyclobutane-1-thiol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethoxy group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-thiol typically involves the reaction of cyclobutyl halides with thiol reagents under nucleophilic substitution conditions. One common method is the reaction of cyclobutyl bromide with sodium ethylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxycyclobutane-1-thiol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution: Sodium ethylthiolate, dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
3-Ethoxycyclobutane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethoxycyclobutane-1-thiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with electrophilic centers in biological molecules. This compound can modulate the activity of enzymes and proteins by forming disulfide bonds, thereby affecting cellular processes such as signal transduction and oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-thiol: Lacks the ethoxy group, making it less versatile in synthetic applications.
3-Methoxycyclobutane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Cyclobutane-1,1-dithiol: Contains two thiol groups, offering different reactivity and potential for forming cross-linked structures.
Uniqueness: 3-Ethoxycyclobutane-1-thiol is unique due to the presence of both an ethoxy group and a thiol group on the cyclobutane ring. This combination provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H12OS |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
3-ethoxycyclobutane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-2-7-5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
YSMSYXVJFIMZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC(C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


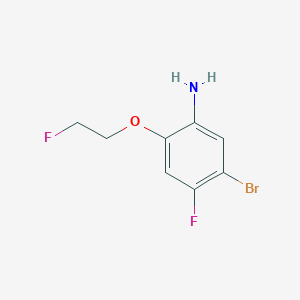

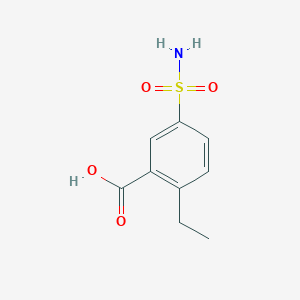
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
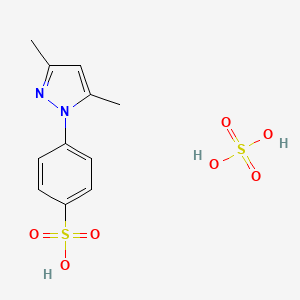

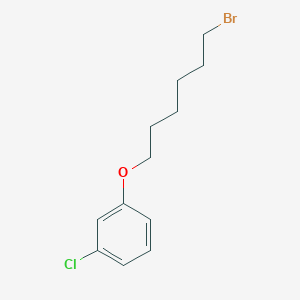
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13072164.png)
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
